
2,3,4,6-Tetrahydro-1H-6,10b-epoxyphenanthridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4,6-Tetrahydro-1H-6,10b-epoxyphenanthridine is a heterocyclic compound with a unique structure that includes an epoxy group and a phenanthridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,6-Tetrahydro-1H-6,10b-epoxyphenanthridine typically involves the reaction of substituted phenylhydrazines with cyclohexanone, followed by oxidation. The reaction conditions can vary depending on the desired substituents and the specific synthetic route chosen. Common oxidizing agents used in the synthesis include hypervalent iodine compounds, hydrogen peroxide, organic hydroperoxides, selenium (IV) oxide, and pyridinium chlorochromate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2,3,4,6-Tetrahydro-1H-6,10b-epoxyphenanthridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can be used to modify the epoxy group or other functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at positions where substituents can be introduced without disrupting the core structure.
Common Reagents and Conditions
Oxidizing Agents: Hypervalent iodine compounds, hydrogen peroxide, organic hydroperoxides, selenium (IV) oxide, pyridinium chlorochromate.
Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Solvents: Solvents such as dichloromethane, ethanol, and acetonitrile are often used in these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of tetrahydrocarbazolones or benzazonine-diones .
Scientific Research Applications
2,3,4,6-Tetrahydro-1H-6,10b-epoxyphenanthridine has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for its anticancer and antibacterial properties.
Materials Science: The compound can be used in the development of new materials with specific properties, such as improved stability or reactivity.
Biological Studies: Its biological activity can be explored for potential therapeutic applications, including as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism of action of 2,3,4,6-Tetrahydro-1H-6,10b-epoxyphenanthridine involves its interaction with specific molecular targets. The epoxy group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially inhibiting their function. The phenanthridine core can interact with DNA or other nucleic acids, affecting their structure and function.
Comparison with Similar Compounds
Similar Compounds
Tetrahydrocarbazoles: These compounds share a similar core structure and exhibit a range of biological activities, including antibacterial and anticancer properties.
Tetrahydroquinolines: These compounds are also structurally similar and have diverse pharmacological applications.
Uniqueness
2,3,4,6-Tetrahydro-1H-6,10b-epoxyphenanthridine is unique due to its epoxy group, which provides additional reactivity and potential for forming covalent bonds with biomolecules
Properties
CAS No. |
627529-35-5 |
|---|---|
Molecular Formula |
C13H13NO |
Molecular Weight |
199.25 g/mol |
IUPAC Name |
15-oxa-9-azatetracyclo[6.6.1.01,10.02,7]pentadeca-2,4,6,9-tetraene |
InChI |
InChI=1S/C13H13NO/c1-2-6-10-9(5-1)12-14-11-7-3-4-8-13(10,11)15-12/h1-2,5-6,12H,3-4,7-8H2 |
InChI Key |
CMYHFPFVOOEIIB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC23C(=NC(O2)C4=CC=CC=C34)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-(Dimethylamino)-3-methylpyrido[2,3-g]quinoline-5,10-dione](/img/structure/B14223641.png)
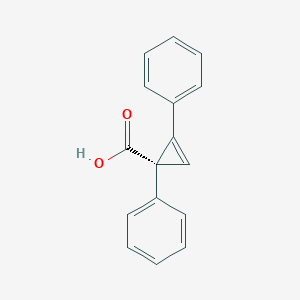
![2-Methyl-n-[2-(1h-pyrazol-4-yl)-1h-indol-6-yl]propanamide](/img/structure/B14223664.png)
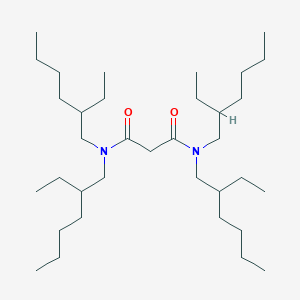
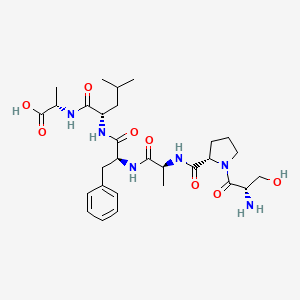

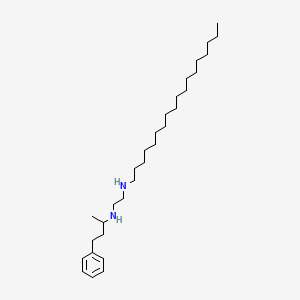
![N-[(1S)-1-Phenylethyl]pyridin-2-amine](/img/structure/B14223703.png)
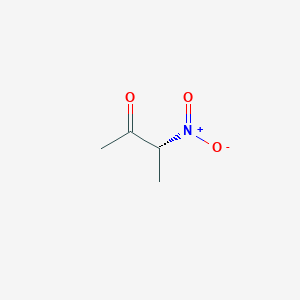

![N'-(2,2-diphenylethyl)-N-[2-(4-fluorophenyl)ethyl]ethane-1,2-diamine](/img/structure/B14223725.png)
![1H-Benzimidazole, 2-[2-(4-bromo-1H-imidazol-2-yl)phenyl]-5-fluoro-](/img/structure/B14223735.png)
![3-[2-(3,4-Dihydronaphthalen-1-yl)ethyl]imidazolidine-2,4-dione](/img/structure/B14223738.png)

